2,3-Diiodo-5-(trifluoromethyl)pyridine
Description
2,3-Diiodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by iodine atoms at positions 2 and 3 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₆H₂F₃I₂N, with a molecular weight of 432.89 g/mol . The compound is a solid at room temperature and serves as a versatile building block in organic synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of iodine substituents . The trifluoromethyl group enhances electron-withdrawing properties, stabilizing the pyridine ring and influencing its chemical behavior .
Properties
IUPAC Name |
2,3-diiodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXFJYJAZSYLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679124 | |
| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-67-8 | |
| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diiodo-5-(trifluoromethyl)pyridine typically involves the iodination of 5-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the 2 and 3 positions of the pyridine ring . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: The formation of biaryl compounds or other complex structures is possible through coupling reactions.
Scientific Research Applications
2,3-Diiodo-5-(trifluoromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Diiodo-5-(trifluoromethyl)pyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The presence of iodine atoms and a trifluoromethyl group enhances its reactivity and allows for selective functionalization of the pyridine ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂Cl₂F₃N
- Molecular Weight : 215.99 g/mol
- Physical State : Liquid (MP: -2°C, BP: 172°C)
- Key Features :
- Chlorine atoms at positions 2 and 3 provide moderate leaving-group ability, making it a precursor for agrochemicals like herbicides and insecticides .
- Synthesized via vapor-phase halogen exchange or chlorination of 2-chloro-5-(trifluoromethyl)pyridine .
- Regulatory Status: Subject to EPA reporting requirements under PMN P–83–237 due to its use in industrial applications .
Comparison :
5-Bromo-2,3-diiodopyridine
Comparison :
5-Chloro-3-iodo-2-methoxypyridine
Comparison :
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide
- Molecular Formula : C₁₁H₁₂F₃IN₂O
- Molecular Weight : 372.13 g/mol
- Key Features: Pivalamide functionalization at position 2 improves solubility in organic solvents.
Comparison :
- The diiodo compound lacks the pivalamide group, making it more reactive but less soluble in polar solvents .
Data Table: Structural and Functional Comparison
Biological Activity
2,3-Diiodo-5-(trifluoromethyl)pyridine (CAS No. 1227599-67-8) is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two iodine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position. The presence of these halogen substituents significantly influences its chemical reactivity and biological interactions.
Structural Formula
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. A study focusing on various trifluoromethyl-pyridine derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance its bioactivity by improving lipophilicity and cellular uptake .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes related to cancer metabolism, which could be leveraged for therapeutic applications .
The mechanism of action for this compound is not yet fully elucidated but is hypothesized to involve:
- Receptor Binding: The halogen substituents may facilitate binding to specific molecular targets, modulating receptor activity.
- Enzyme Interaction: The compound may alter enzyme kinetics by acting as a competitive or non-competitive inhibitor.
- Cellular Uptake: Enhanced lipophilicity due to the trifluoromethyl group may improve cellular penetration, allowing for greater bioavailability within target tissues.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Structure | Moderate antimicrobial activity |
| 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline | Structure | Investigated for various biological activities |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry tested various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,3-diiodo-5-(trifluoromethyl)pyridine, and how are intermediates purified?
- Methodology : The synthesis typically involves halogenation of a trifluoromethylpyridine precursor. For example, direct iodination of 5-(trifluoromethyl)pyridine derivatives using iodine monochloride (ICl) or iodine in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperatures (0–25°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitoring via TLC or HPLC is critical to isolate intermediates and avoid di-iodinated byproducts .
Q. How is the structure of this compound confirmed experimentally?
- Analytical Techniques :
- NMR : and NMR verify substitution patterns. Absence of aromatic protons (due to iodination) and a singlet for the trifluoromethyl group ( ppm) are key markers .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ( for C₆H₂F₃I₂N) and isotopic patterns for iodine .
Advanced Research Questions
Q. What challenges arise in achieving regioselective diiodination of trifluoromethylpyridines, and how can they be addressed?
- Challenge : Competing iodination at the 4-position or over-iodination.
- Solutions :
- Use directing groups (e.g., temporary protection of the pyridine nitrogen) to enhance 2,3-selectivity .
- Optimize reaction stoichiometry (e.g., 2.2 equiv I₂ per iodination site) and temperature (−10°C to minimize side reactions) .
Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for heterocyclic library synthesis?
- Reaction Design :
- Palladium catalysts (Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl/heteroaryl boronic acids in THF/water (3:1) at 80–100°C .
- Key Observations : The 2-iodo position is more reactive than the 3-iodo site due to steric and electronic effects, enabling sequential coupling for asymmetric biheterocyclic systems .
Q. Are there contradictions in reported spectroscopic data for this compound, and how should researchers validate their findings?
- Data Discrepancies : Variations in NMR shifts (e.g., trifluoromethyl carbon δ ≈ 120–125 ppm) due to solvent effects or impurity interference.
- Validation :
- Compare with structurally analogous compounds (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) .
- Use heteronuclear 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry scaffold design?
- Applications :
- Serves as a versatile intermediate for kinase inhibitors (e.g., FGFR1-targeting compounds via cross-coupling with pyrrolopyridine motifs) .
- Enables incorporation of trifluoromethyl groups to enhance metabolic stability and binding affinity .
Q. How is this compound utilized in materials science for functionalized polymers?
- Methodology :
- Polymerization via Heck coupling to create π-conjugated polymers with electron-withdrawing trifluoromethyl groups, enhancing charge transport in OLEDs .
- Example : Blending with iridium(III) complexes for greenish-blue phosphorescent emitters (external quantum efficiency up to 33.5%) .
Data Analysis and Optimization
Q. What statistical methods are recommended for optimizing reaction yields in large-scale syntheses?
- Approach :
- Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio).
- Pareto analysis identifies critical factors (e.g., catalyst type contributes 60% to yield variance) .
- Case Study : A 15% yield increase achieved by switching from Pd(OAc)₂ to PdCl₂(dtbpf) in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
